molecular formula C18H17N3O4 B278769 N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Número de catálogo B278769
Peso molecular: 339.3 g/mol
Clave InChI: XXPBYKBCODQHPS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, commonly known as DOQA, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. DOQA belongs to the class of quinazolinones and has been studied for its potential use as a therapeutic agent in various diseases.

Mecanismo De Acción

The exact mechanism of action of DOQA is not fully understood, but it is believed to act through multiple pathways. DOQA has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell growth. DOQA has also been shown to modulate the activity of ion channels, which play a role in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
DOQA has been shown to have various biochemical and physiological effects. In cancer cells, DOQA has been shown to induce cell cycle arrest and apoptosis through the upregulation of p53 and Bax and the downregulation of Bcl-2. In Alzheimer's disease models, DOQA has been shown to increase acetylcholine levels and decrease amyloid beta levels in the brain. In epilepsy models, DOQA has been shown to decrease seizure activity through the modulation of ion channels.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DOQA has several advantages for lab experiments, including its synthetic accessibility and its potential therapeutic applications. However, DOQA also has limitations, including its low solubility and potential toxicity at high doses.

Direcciones Futuras

There are several future directions for the study of DOQA. One direction is to further investigate its potential as a therapeutic agent in cancer, Alzheimer's disease, and epilepsy. Another direction is to study its potential as a modulator of histone acetylation and ion channel activity. Additionally, further studies are needed to determine the optimal dosage and potential side effects of DOQA.
In conclusion, DOQA is a synthetic compound that has potential pharmacological properties and has been studied for its use in various diseases. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. DOQA has several advantages for lab experiments, including its synthetic accessibility and potential therapeutic applications, but also has limitations, including its low solubility and potential toxicity at high doses. Further research is needed to fully understand the potential of DOQA as a therapeutic agent.

Métodos De Síntesis

DOQA can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with anthranilic acid to form 2,5-dimethoxybenzalanilide. The resulting compound is then reacted with ethyl chloroacetate to form ethyl 2-(2,5-dimethoxyphenyl)-2-oxoacetate. Finally, the compound is cyclized using ammonium acetate to produce DOQA.

Aplicaciones Científicas De Investigación

DOQA has been studied for its potential use in various diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, DOQA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, DOQA has been shown to improve memory and cognitive function in animal models. In epilepsy research, DOQA has been shown to have anticonvulsant properties.

Propiedades

Nombre del producto

N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Fórmula molecular

C18H17N3O4

Peso molecular

339.3 g/mol

Nombre IUPAC

N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H17N3O4/c1-24-12-7-8-16(25-2)15(9-12)20-17(22)10-21-11-19-14-6-4-3-5-13(14)18(21)23/h3-9,11H,10H2,1-2H3,(H,20,22)

Clave InChI

XXPBYKBCODQHPS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=CC=CC=C3C2=O

SMILES canónico

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.